4-{(E)-[(3-acetylphenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl acetate
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Overview
Description
4-{[(3-ACETYLPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-ACETYLPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE typically involves a multi-step process. One common method includes the condensation of 3-acetylphenylamine with benzaldehyde to form the corresponding imine. This imine is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring. The final step involves the esterification of the oxazole derivative with acetic acid or acetic anhydride under acidic conditions to yield the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids may be employed to enhance the reaction rates and yields. The use of automated systems for monitoring and controlling reaction parameters can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-ACETYLPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Amino-substituted oxazole derivatives.
Substitution: Various substituted oxazole esters depending on the nucleophile used.
Scientific Research Applications
4-{[(3-ACETYLPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-{[(3-ACETYLPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[(3-ACETYLPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL METHYL ESTER: Similar structure but with a methyl ester group instead of an acetate ester.
4-{[(3-ACETYLPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ETHYL ESTER: Similar structure but with an ethyl ester group instead of an acetate ester.
4-{[(3-ACETYLPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL PROPIONATE: Similar structure but with a propionate ester group instead of an acetate ester.
Uniqueness
The uniqueness of 4-{[(3-ACETYLPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetate ester group can influence the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H16N2O4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-[(3-acetylphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate |
InChI |
InChI=1S/C20H16N2O4/c1-13(23)16-9-6-10-17(11-16)21-12-18-20(25-14(2)24)26-19(22-18)15-7-4-3-5-8-15/h3-12H,1-2H3 |
InChI Key |
NPSCYXWDABFFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
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